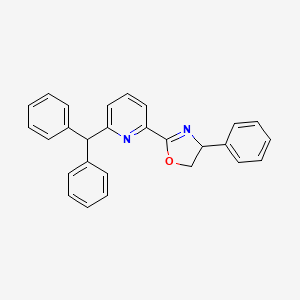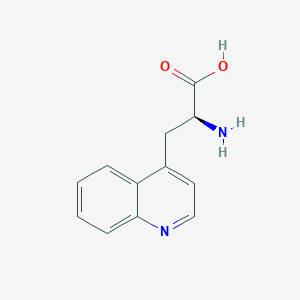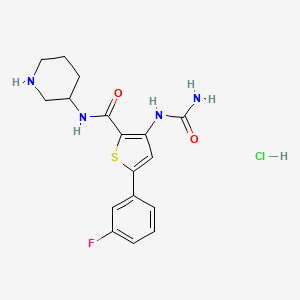
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenylsulfonyl group attached to the nitrogen atom of the indole ring and a carbonitrile group at the 4-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-1h-indole-4-carbonitrile typically involves the introduction of the phenylsulfonyl group and the carbonitrile group onto the indole ring. One common method involves the reaction of 1-(phenylsulfonyl)indole with a suitable nitrile source under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, alkylation, and acylation.
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Halogenation: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: Alkylation reactions can be carried out using alkyl halides in the presence of a strong base like potassium tert-butoxide.
Acylation: Acylation can be performed using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated indole derivatives, while alkylation and acylation produce alkylated and acylated indole derivatives, respectively.
Scientific Research Applications
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in biological studies to investigate its effects on various biological targets and pathways.
Chemical Research: It serves as a precursor in the synthesis of more complex indole derivatives for chemical research.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1h-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carbonitrile group may also contribute to the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)pyrrole: This compound features a pyrrole ring instead of an indole ring and exhibits similar reactivity and applications.
1-(Phenylsulfonyl)indole: Lacks the carbonitrile group but shares the phenylsulfonyl group, making it a close analog.
Uniqueness
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile is unique due to the presence of both the phenylsulfonyl and carbonitrile groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10N2O2S |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)indole-4-carbonitrile |
InChI |
InChI=1S/C15H10N2O2S/c16-11-12-5-4-8-15-14(12)9-10-17(15)20(18,19)13-6-2-1-3-7-13/h1-10H |
InChI Key |
FDEQMHVWVAAXPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B12514053.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate](/img/structure/B12514061.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514064.png)

![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B12514081.png)
![N'-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide](/img/structure/B12514087.png)

![3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid](/img/structure/B12514094.png)
![[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone](/img/structure/B12514096.png)


![5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12514115.png)
